molecular formula C15H21NO4 B13476678 Ac-D-Tyr(tBu)-OH

Ac-D-Tyr(tBu)-OH

Cat. No.: B13476678
M. Wt: 279.33 g/mol
InChI Key: JLNUTWJSFBIAAS-CYBMUJFWSA-N
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Description

Ac-D-Tyr(tBu)-OH, also known as N-Acetyl-D-tyrosine tert-butyl ester, is a modified amino acid derivative. It is a synthetic compound that has been used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an acetyl group attached to the amino group of the D-tyrosine residue and a tert-butyl ester group attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Tyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of D-tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Tyr(tBu)-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free carboxylic acid.

Scientific Research Applications

Ac-D-Tyr(tBu)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antiarrhythmic agent.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Ac-D-Tyr(tBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and tert-butyl ester groups enhance the compound’s stability and bioavailability. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ac-D-Tyr-OH: Lacks the tert-butyl ester group, making it less stable and less bioavailable.

    Ac-L-Tyr(tBu)-OH: Contains the L-tyrosine residue instead of the D-tyrosine residue, which can result in different biological activity and interactions.

    Ac-D-Tyr-OMe: Has a methyl ester group instead of a tert-butyl ester group, affecting its stability and reactivity.

Uniqueness

Ac-D-Tyr(tBu)-OH is unique due to the presence of both the acetyl and tert-butyl ester groups, which enhance its stability, bioavailability, and reactivity. These modifications make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1

InChI Key

JLNUTWJSFBIAAS-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O

Origin of Product

United States

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